molecular formula C13H8INO3 B15246309 (2-Iodo-5-nitro-phenyl)-phenyl-methanone

(2-Iodo-5-nitro-phenyl)-phenyl-methanone

Cat. No.: B15246309
M. Wt: 353.11 g/mol
InChI Key: ZPNYGGSYJAJOIH-UHFFFAOYSA-N
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Description

(2-iodo-5-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8INO3 It is a derivative of benzophenone, where one of the phenyl rings is substituted with iodine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iodo-5-nitrophenyl)(phenyl)methanone typically involves the iodination and nitration of benzophenone derivatives. One common method is the electrophilic aromatic substitution reaction, where benzophenone is treated with iodine and nitric acid under controlled conditions to introduce the iodo and nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of (2-iodo-5-nitrophenyl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-iodo-5-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing the iodo group with an amine would yield an aniline derivative.

    Reduction Reactions: Reduction of the nitro group yields (2-amino-5-iodophenyl)(phenyl)methanone.

    Oxidation Reactions: Oxidation products vary but may include compounds with additional oxygen-containing functional groups.

Scientific Research Applications

(2-iodo-5-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-iodo-5-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and iodo groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2-amino-5-nitrophenyl)(phenyl)methanone: Similar structure but with an amino group instead of an iodo group.

    (2-chloro-5-nitrophenyl)(phenyl)methanone: Contains a chloro group instead of an iodo group.

    (2-bromo-5-nitrophenyl)(phenyl)methanone: Contains a bromo group instead of an iodo group.

Uniqueness

(2-iodo-5-nitrophenyl)(phenyl)methanone is unique due to the presence of both iodo and nitro groups, which confer distinct chemical properties. The iodo group is a good leaving group in substitution reactions, while the nitro group is electron-withdrawing, affecting the compound’s reactivity and stability.

This detailed article provides a comprehensive overview of (2-iodo-5-nitrophenyl)(phenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H8INO3

Molecular Weight

353.11 g/mol

IUPAC Name

(2-iodo-5-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8INO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

ZPNYGGSYJAJOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])I

Origin of Product

United States

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